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molecular formula C9H7NOS B8586069 6-Mercaptoisoquinolin-1(2H)-one

6-Mercaptoisoquinolin-1(2H)-one

Cat. No. B8586069
M. Wt: 177.22 g/mol
InChI Key: JDXXTEUZUAMYAC-UHFFFAOYSA-N
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Patent
US07618985B2

Procedure details

To a solution of 6-hydroxy-2H-isoquinolin-1-one (500 mg, 3.10 mmol), triethyl amine (860 μL, 6.2 mmol) and pyridine (2.5 ml, 31 mmol) in anhydrous tetrahydrofuran (16 ml) was added N, N-dimethylthiocarbamoyl chloride (573 mg, 4.65 mmol) at 0° C. The mixture was heated to 65° C. and stirred for 24 h. The mixture was concentrated in vacuo with the addition of toluene. Saturated aqueous NaHCO3 was added to the residue and the mixture extracted with ethyl acetate (x3), dried (Na2SO4) and concentrated in vacuo to give a residue. Flash chromatography of the residue using ethyl acetate-heptane (5% to 100% ethylacetate) gave an unwanted side product (280 mg), followed by dimethylthiocarbamic acid 1-oxo-1,2-dihydroisoquinolin-6-yl ester (300 mg). A solution of the dimethylthiocarbamic acid 1-oxo-1,2-dihydroisoquinolin-6-yl ester in o-dichlorobenzene (2.5 ml) was heated under microwave conditions at 230° C. for 60 minutes. The mixture was loaded directly onto a column and flash chromatographed using ethyl acetate:heptane (1:9 to 99:1) to give dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester (140 mg). Methanol (7 ml) and potassium hydroxide (86 mg) were added to the dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester (140 mg) and the mixture refluxed, under nitrogen, for 2 h at 80° C. The mixture was then cooled and concentrated in vacuo to give a residue. Water was added and the mixture extracted with ethyl acetate (x2). The aqueous phase was acidified (pH ˜2) using dilute hydrochloric acid and the mixture extracted with ethyl acetate (x3). The combined organics were dried (Na2SO4) and concentrated in vacuo to give crude 6-mercapto-2H-isoquinolin-1-one (104 mg).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Name
dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[OH-].[K+].[O:5]=[C:6]1[C:15]2[C:10](=[CH:11][C:12]([S:16]C(=O)N(C)C)=[CH:13][CH:14]=2)[CH:9]=[CH:8][NH:7]1>O>[SH:16][C:12]1[CH:11]=[C:10]2[C:15](=[CH:14][CH:13]=1)[C:6](=[O:5])[NH:7][CH:8]=[CH:9]2 |f:1.2|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
CO
Name
Quantity
86 mg
Type
reactant
Smiles
[OH-].[K+]
Name
dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester
Quantity
140 mg
Type
reactant
Smiles
O=C1NC=CC2=CC(=CC=C12)SC(N(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (x2)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (x3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
SC=1C=C2C=CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 104 mg
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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